SC-43 is derived from research aimed at enhancing the efficacy of existing cancer therapies by targeting specific molecular pathways. It is classified under small-molecule inhibitors that act on protein tyrosine phosphatases, particularly focusing on SHP-1, which is implicated in various cellular signaling processes relevant to cancer progression and treatment resistance .
The synthesis of SC-43 involves several key steps that utilize established organic chemistry techniques. While specific proprietary methods may not be publicly disclosed in detail, the general approach can be summarized as follows:
The synthesis parameters such as temperature, solvent choice (e.g., dimethyl sulfoxide), and reaction times are critical for optimizing yield and purity.
SC-43 has a complex molecular structure characterized by its specific arrangement of functional groups that facilitate its interaction with biological targets.
SC-43 participates in several significant chemical reactions that are crucial for its biological activity:
SC-43 exerts its effects primarily through the activation of SHP-1, leading to the following mechanisms:
The physical and chemical properties of SC-43 are essential for understanding its behavior in biological systems:
SC-43 holds promise for various scientific applications:
SC-43 (C₂₁H₁₃ClF₃N₃O₂; MW: 431.80) is a rationally designed derivative of the multikinase inhibitor Sorafenib. Structural modifications replaced Sorafenib’s pyridine ring with a 3-(4-cyanophenoxy)phenyl moiety, enhancing its binding affinity for the Src homology-2 (N-SH2) domain of SHP-1 (PTPN6). This optimization reduces steric hindrance, allowing SC-43 to disrupt the autoinhibitory interface between the N-SH2 and catalytic PTP domains of SHP-1. Consequently, SC-43 acts as a potent SHP-1 agonist (IC₅₀ undisclosed), whereas Sorafenib exhibits weaker activation kinetics [1] [4] [7].
SC-43’s activation of SHP-1 triggers dephosphorylation of STAT3 at Tyr705 (p-STAT3), a key oncogenic signaling node. In cholangiocarcinoma (CCA) cell lines (HuCCT-1, KKU-100), SC-43 (0.5–10 μM) reduced p-STAT3 levels by 60–80% within 24 hours, downstream of cyclin B1 and Cdc2 suppression. This cascade induces G2/M cell cycle arrest and caspase-3-mediated apoptosis, evidenced by increased cleaved PARP [1] [8]. SC-43 achieves 5-fold greater STAT3 inhibition than Sorafenib at equivalent concentrations due to its enhanced SHP-1 binding [4] [7].
Table 1: Structural and Functional Comparison of SC-43 and Sorafenib
Feature | Sorafenib | SC-43 |
---|---|---|
Core Structure | Pyridine-urea | 3-(4-Cyanophenoxy)phenyl-urea |
SHP-1 Binding | Moderate affinity | High affinity (N-SH2 domain) |
p-STAT3 Inhibition | ~40% at 10 μM | >80% at 10 μM |
Apoptosis Induction | Caspase-3 moderate | Caspase-3/PARP robust |
SC-43 demonstrates oral bioavailability and metabolic stability in preclinical models. In xenograft studies, daily oral administration (10–30 mg/kg) achieved tumor growth inhibition of 70–85% in mice implanted with HuCCT-1 cells. Its solubility profile includes DMSO (250 mg/mL) and ethanol (25 mg/mL), facilitating in vivo formulation [1] [7] [8].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2